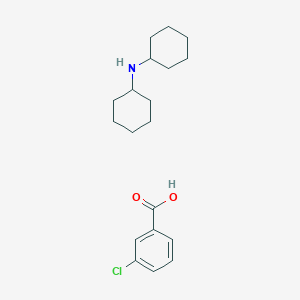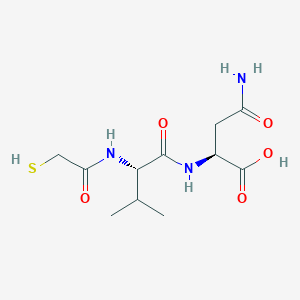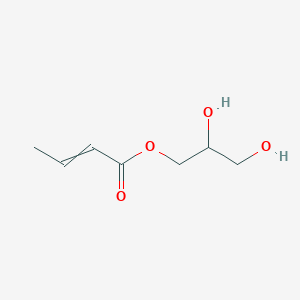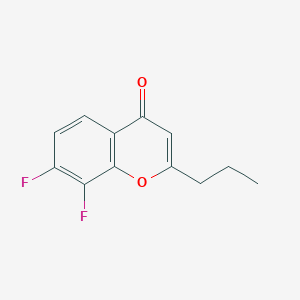![molecular formula C17H21NOTe B14214200 N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline CAS No. 573701-75-4](/img/structure/B14214200.png)
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline is an organic compound that features a tellurium atom bonded to a phenoxypropyl group and a dimethylamino group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline typically involves the reaction of 4-(dimethylamino)aniline with 3-phenoxypropyl telluride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium atom results in tellurium dioxide, while reduction leads to the formation of the telluride.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)phenyl (3-phenoxypropyl) telluride
- N,N-Dimethyl-4-[(3-phenoxypropyl)telluro]aniline
Uniqueness
N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where tellurium’s properties are advantageous.
Propiedades
Número CAS |
573701-75-4 |
|---|---|
Fórmula molecular |
C17H21NOTe |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-phenoxypropyltellanyl)aniline |
InChI |
InChI=1S/C17H21NOTe/c1-18(2)15-9-11-17(12-10-15)20-14-6-13-19-16-7-4-3-5-8-16/h3-5,7-12H,6,13-14H2,1-2H3 |
Clave InChI |
OAEWETFPHVRBJL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]CCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)




![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)

![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

